Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 2-Aminoquinazolin-6-ol: Structure, Properties, and Therapeutic Potential
The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and versatile substitution patterns allow it to serve as a scaffold for a vast array of biologically active molecules.[2] Derivatives of quinazoline have been successfully developed into therapeutic agents across multiple disease areas, including oncology (e.g., Gefitinib, an EGFR kinase inhibitor), infectious diseases, and inflammation.[3][4][5] The 2-aminoquinazoline moiety, in particular, is a recurring motif in compounds designed to interact with key biological targets.[3]
This technical guide focuses on a specific, yet under-researched, member of this family: 2-Aminoquinazolin-6-ol . While extensive literature exists for its close analogs, particularly the 2-aminoquinazolin-4(3H)-ones, specific experimental data for 2-Aminoquinazolin-6-ol remains sparse.[6] This document aims to consolidate the known information, provide expert insights based on the established chemistry and biology of the quinazoline class, and present detailed, actionable protocols for its synthesis and characterization. By synthesizing data from closely related compounds, we can build a robust profile of 2-Aminoquinazolin-6-ol, highlighting its potential for researchers, scientists, and drug development professionals.
PART 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics and solubility in experimental assays to absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Core Structural and Chemical Identifiers
2-Aminoquinazolin-6-ol is characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 6-position of the quinazoline ring. These functional groups are critical to its chemical reactivity and potential biological interactions, offering sites for hydrogen bonding and further chemical modification.
| Property | Value | Source(s) |
| IUPAC Name | 2-aminoquinazolin-6-ol | [7] |
| CAS Number | 2656-52-2 | [7] |
| Molecular Formula | C₈H₇N₃O | [7] |
| Molecular Weight | 161.16 g/mol | [7] |
| Exact Mass | 161.059 g/mol | [7] |
| SMILES | C1=CC2=C(C=C1O)C(=NC=N2)N | N/A |
| InChIKey | PXJMIQUIFRKWDL-UHFFFAOYSA-N | [7] |
| Synonyms | 2-amino-6-quinazolinol; 2-azanylquinazolin-6-ol; 6-Quinazolinol, 2-amino-; 2-amino-6-hydroxy-quinazoline | [7] |
Physicochemical Characteristics: An Expert-Informed Perspective
| Property | Predicted/Comparative Value | Significance in Drug Discovery | Source(s) (for related compounds) |
| Melting Point (°C) | Not available | A key indicator of purity and lattice energy. A sharp melting range suggests high purity. | [8] |
| Boiling Point (°C) | Not available | Indicates volatility; generally high for heterocyclic solids. | [8] |
| LogP (Octanol-Water Partition Coefficient) | ~0.8 - 1.3 | Measures lipophilicity. A low LogP suggests higher aqueous solubility, which is often desirable for oral bioavailability. A value in this range indicates a relatively polar compound. | [7],[9],[10] |
| Aqueous Solubility | Moderately soluble | Influenced by LogP and pKa. The presence of polar -NH₂ and -OH groups, which can ionize, suggests moderate solubility in aqueous media, particularly at acidic or basic pH. | [11] |
| pKa (most basic) | ~3.0 - 4.5 | The pyrimidine ring nitrogens are weakly basic. This value is critical for understanding the compound's charge state at physiological pH (7.4), which affects receptor binding, solubility, and membrane permeability. | [9] (for Quinazolin-2-amine) |
| pKa (most acidic) | ~8.0 - 9.5 | The phenolic hydroxyl group is weakly acidic. At pH values above its pKa, the compound will be deprotonated to a phenoxide, increasing its aqueous solubility. | N/A |
PART 2: Spectroscopic Characterization
While a definitive, published spectrum for 2-Aminoquinazolin-6-ol is elusive, its spectral characteristics can be confidently predicted based on extensive data from its analogs.[12][13][14] Spectroscopic analysis is non-negotiable for structure verification and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the benzene ring will appear as a set of doublets and a doublet of doublets, with chemical shifts influenced by the electron-donating effects of the -OH and -NH₂ groups. A broad singlet for the -NH₂ protons (typically between δ 5.0-7.0 ppm) and a sharp singlet for the phenolic -OH proton (typically > δ 9.0 ppm) would be anticipated.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals for the carbon atoms. The carbons bearing the amino and hydroxyl groups (C2 and C6) will be significantly shifted. The C4 and C8a carbons, adjacent to the pyrimidine nitrogens, will also show characteristic downfield shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and a broad O-H stretching band for the phenol group (around 3200-3600 cm⁻¹). C=N and C=C stretching vibrations within the aromatic rings would appear in the 1500-1650 cm⁻¹ region.
-
HRMS (High-Resolution Mass Spectrometry): Using an ionization technique like ESI (Electrospray Ionization), HRMS should show a prominent [M+H]⁺ ion with an m/z value corresponding to the exact mass of the protonated molecule (C₈H₈N₃O⁺), confirming its elemental composition with high precision.[12]
PART 3: Synthesis and Chemical Reactivity
The construction of the 2-aminoquinazoline scaffold is well-documented, providing a clear blueprint for the synthesis of 2-Aminoquinazolin-6-ol.[3][15] A highly efficient and robust method involves the cyclization of an appropriately substituted benzonitrile with a source of the N-C-N fragment, such as cyanamide or its derivatives.
Proposed Synthetic Workflow
The most logical and field-proven approach begins with a commercially available and correctly substituted precursor, 2-amino-5-hydroxybenzonitrile . This starting material contains the necessary functionalities in the correct orientation for direct cyclization.
Caption: Proposed synthesis workflow for 2-Aminoquinazolin-6-ol.
Detailed Experimental Protocol (Prophetic)
This protocol is a self-validating system based on established methodologies for analogous syntheses.[3][15] Each step is designed for high yield and purity.
Objective: To synthesize 2-Aminoquinazolin-6-ol from 2-amino-5-hydroxybenzonitrile.
Materials:
-
2-Amino-5-hydroxybenzonitrile (1.0 eq)
-
Cyanamide (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
1,4-Dioxane (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzonitrile (1.0 eq) and cyanamide (1.5 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask to create a slurry. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) dropwise while stirring.
-
Causality: The acid protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by cyanamide, initiating the cyclization cascade. Dioxane is used as a high-boiling, inert solvent suitable for this type of condensation.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3).
-
Trustworthiness: The disappearance of the starting material spot on the TLC plate provides a reliable checkpoint for reaction completion.
-
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then a small amount of cold ethanol to remove residual salts and impurities.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) or by silica gel column chromatography to yield pure 2-Aminoquinazolin-6-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. Determine the melting point to assess purity.
PART 4: Biological Activity and Therapeutic Potential
While 2-Aminoquinazolin-6-ol has not been extensively studied itself, the overwhelming evidence from its analogs strongly suggests it is a molecule of significant biological interest. The 2-aminoquinazoline scaffold is a known "hinge-binder," capable of interacting with the ATP-binding pocket of many protein kinases.[16]
Established Activities of the 2-Aminoquinazoline Scaffold
-
Anticancer: Numerous 2-aminoquinazoline derivatives are potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are overactive in many cancers.[13][17] They function by competing with ATP, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.[5]
-
Antiviral: The scaffold has shown potent inhibitory activity against a range of viruses, including SARS-CoV-2 and MERS-CoV.[12][18] The precise mechanism is often under investigation but may involve interference with viral replication machinery.
-
Antibacterial: Derivatives have been identified with sub-micromolar efficacy against multi-drug resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), making them promising leads for new antibiotics.[16][19]
Postulated Mechanism of Action: Kinase Inhibition
Based on its structure, a primary hypothesized mechanism of action for 2-Aminoquinazolin-6-ol is the inhibition of protein kinases. The N1 and the 2-amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a pattern observed in many approved kinase inhibitors. The 6-hydroxyl group provides an additional point for interaction or a site for metabolic modification.
Caption: Postulated mechanism of kinase inhibition by 2-Aminoquinazolin-6-ol.
This competitive inhibition blocks the phosphorylation of downstream substrates, thereby halting the signaling cascade that leads to pathological cell growth. The specific kinases that 2-Aminoquinazolin-6-ol may inhibit would need to be determined through comprehensive screening assays.
Conclusion
2-Aminoquinazolin-6-ol stands as a molecule of high potential, grounded in the rich and validated history of the quinazoline scaffold in medicinal chemistry. While direct experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and biological investigation. By leveraging established chemical principles and drawing parallels from closely related, highly active compounds, we can confidently propose that 2-Aminoquinazolin-6-ol is a valuable building block for the development of novel therapeutics, particularly in the realms of oncology and infectious disease. The protocols and insights presented herein offer a solid foundation for researchers to unlock the full potential of this promising chemical entity.
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